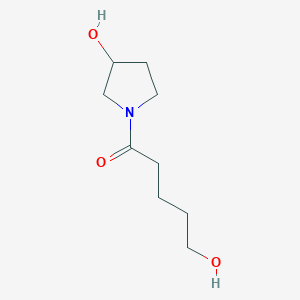
5-Hydroxy-1-(3-hydroxypyrrolidin-1-yl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-1-(3-hydroxypyrrolidin-1-yl)pentan-1-one is a chemical compound with the molecular formula C9H17NO2 It is characterized by the presence of a hydroxyl group attached to a pyrrolidine ring and a pentanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-(3-hydroxypyrrolidin-1-yl)pentan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxypyrrolidine with 5-chloropentan-1-one under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-1-(3-hydroxypyrrolidin-1-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group in the pentanone chain can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-1-(3-oxopyrrolidin-1-yl)pentanoic acid.
Reduction: Formation of 5-hydroxy-1-(3-hydroxypyrrolidin-1-yl)pentanol.
Substitution: Formation of 5-chloro-1-(3-chloropyrrolidin-1-yl)pentan-1-one.
Applications De Recherche Scientifique
5-Hydroxy-1-(3-hydroxypyrrolidin-1-yl)pentan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-1-(3-hydroxypyrrolidin-1-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding with enzymes or receptors, influencing their activity. Additionally, the compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or activating them.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Hydroxypyrrolidin-1-yl)pentan-1-one: Lacks the additional hydroxyl group on the pentanone chain.
5-Hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one: Contains a piperidine ring instead of a pyrrolidine ring.
5-Hydroxypentan-2-one: A simpler structure with only one hydroxyl group and a ketone.
Uniqueness
5-Hydroxy-1-(3-hydroxypyrrolidin-1-yl)pentan-1-one is unique due to the presence of both hydroxyl and pyrrolidine groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H17NO3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
5-hydroxy-1-(3-hydroxypyrrolidin-1-yl)pentan-1-one |
InChI |
InChI=1S/C9H17NO3/c11-6-2-1-3-9(13)10-5-4-8(12)7-10/h8,11-12H,1-7H2 |
Clé InChI |
YMSARFDPOQAVQI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1O)C(=O)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B15091055.png)
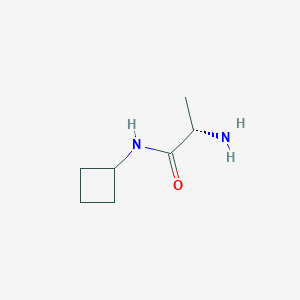
![5-butyl-5-chloro-5,6-dihydro-4H-pyrido[3,2,1-jk]carbazole-4,6-dione](/img/structure/B15091074.png)
![4-Amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidin-2-one](/img/structure/B15091078.png)
![[4-(3-Chloro-4-methylphenyl)phenyl]methanamine](/img/structure/B15091080.png)
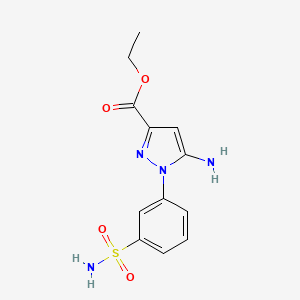
![[2-(6-Benzamidohexoxy)-3,4,5,6-tetraphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B15091094.png)
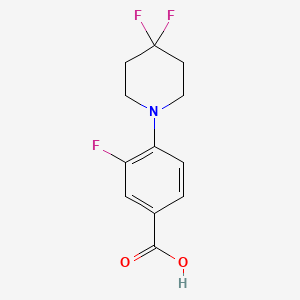


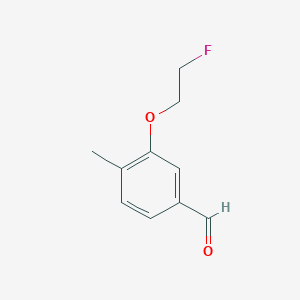
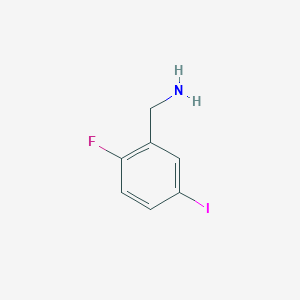
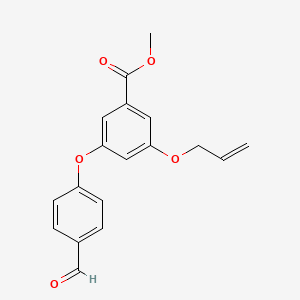
![4-{[Cyclopropyl(methyl)amino]methyl}benzoic acid](/img/structure/B15091132.png)
